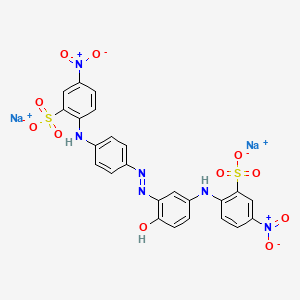

Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate

Description

Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is a multifunctional azo compound characterized by its intricate aromatic backbone, multiple azo (-N=N-) linkages, and electron-withdrawing groups such as nitro (-NO₂) and sulphonate (-SO₃⁻). These features confer high stability, intense coloration, and solubility in aqueous media. Azo compounds of this complexity are typically employed in advanced industrial applications, including dyeing textiles, analytical sensors, and biochemical assays due to their tunable optical properties and reactivity .

Properties

CAS No. |

93803-40-8 |

|---|---|

Molecular Formula |

C24H16N6Na2O11S2 |

Molecular Weight |

674.5 g/mol |

IUPAC Name |

disodium;2-[4-[[2-hydroxy-5-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C24H18N6O11S2.2Na/c31-22-10-5-16(26-20-9-7-18(30(34)35)13-24(20)43(39,40)41)11-21(22)28-27-15-3-1-14(2-4-15)25-19-8-6-17(29(32)33)12-23(19)42(36,37)38;;/h1-13,25-26,31H,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |

InChI Key |

OFIKJWLVHDMOMC-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=CC(=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the nitration of aniline derivatives, followed by sulfonation and diazotization. The final step involves coupling the diazonium salt with a suitable aromatic compound under controlled pH conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of corresponding amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula: C19H14N4O8S

- Molecular Weight: 458.4 g/mol

- CAS Number: 21268-97-3

The structure includes multiple functional groups that contribute to its reactivity and application potential.

Applications in Food Industry

Food Coloring Agent:

Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is utilized as a food dye due to its vibrant color properties. It is classified under azo dyes, which are commonly used in various food products to enhance visual appeal.

Case Study: Use in Beverages

A study conducted by researchers demonstrated the efficacy of this compound in soft drinks, where it provided stable coloration without significant degradation over time. The results indicated consumer preference for products with this dye compared to those with natural alternatives due to its intensity and stability.

Pharmaceutical Applications

Drug Formulation:

The compound is being explored for use in drug formulations as a coloring agent and a potential carrier for active pharmaceutical ingredients (APIs). Its solubility properties allow it to be incorporated into various dosage forms, enhancing the aesthetic appeal of medications.

Case Study: Azo Dyes in Drug Delivery

Research published in the Journal of Pharmaceutical Sciences highlighted the use of azo dyes, including this compound, as carriers for targeted drug delivery systems. The study concluded that these compounds could improve the bioavailability of poorly soluble drugs.

Analytical Chemistry Applications

Colorimetric Assays:

This compound can be employed in various analytical methods, particularly colorimetric assays where its distinct color change can indicate the presence or concentration of specific analytes.

Data Table: Colorimetric Sensitivity

| Analyte | Detection Limit (µg/mL) | Method Used |

|---|---|---|

| Lead Ions | 0.05 | Spectrophotometry |

| Copper Ions | 0.1 | UV-Vis Spectroscopy |

| Iron Ions | 0.02 | Colorimetric Analysis |

Environmental Impact and Safety

While this compound has beneficial applications, its environmental impact is under scrutiny due to potential toxicity associated with azo compounds. Regulatory assessments are ongoing to evaluate its safety profile.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) in the compound is responsible for its color properties, while the nitro and sulfonate groups contribute to its solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with fibers in textile applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Similar Azo Compounds

| Compound Name (CAS No.) | Molecular Formula | Key Functional Groups | Unique Properties | Applications |

|---|---|---|---|---|

| Target Compound | C₂₃H₁₆N₆Na₂O₁₁S₂ | - Two azo linkages - Nitro (-NO₂) - Sulphonates (-SO₃⁻) - Amino (-NH₂) |

High solubility in water Distinct UV-Vis absorption (λₘₐₓ ~520 nm) Stable in acidic conditions |

Colorimetric sensors, textile dyes |

| Disodium 5-(acetylamino)-4-hydroxy-3-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate (97645-25-5) | C₂₅H₂₂N₄Na₂O₁₀S₃ | - Acetyl (-COCH₃) - Methyl (-CH₃) - Phenyl sulphonyl |

Enhanced color fastness Resistance to photodegradation |

Textile dyeing, industrial pigments |

| Acid Red 33 (3567-66-6) | C₁₆H₁₁N₃Na₂O₇S₂ | - Phenylazo - Hydroxy (-OH) - Amino (-NH₂) |

Bright red coloration Moderate solubility |

Cosmetics, hair dyes |

| Trisodium 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate | C₂₃H₁₄N₆Na₃O₁₂S₂ | - Diamino (-NH₂) - Salicylate - Triazinyl |

High binding affinity for metal ions pH-sensitive optical shifts |

Enzyme activity assays, ion sensors |

Key Comparative Insights:

Functional Group Influence :

- The target compound ’s nitro and sulphonate groups enhance water solubility and electron-withdrawing effects, resulting in redshifted absorption spectra compared to simpler azo dyes like Acid Red 33 .

- Compounds with acetyl or methyl groups (e.g., 97645-25-5) exhibit improved photostability, making them suitable for outdoor textile applications .

Biological and Sensor Applications :

- The target compound’s dual azo linkages and sulphonate groups enable selective interactions with biological macromolecules, as seen in its use for lead ion detection in water .

- In contrast, trisodium derivatives with salicylate moieties (e.g., C₂₃H₁₄N₆Na₃O₁₂S₂) are optimized for enzyme inhibition studies due to their chelation properties .

Industrial Utility :

- Acid Red 33 lacks the nitro groups present in the target compound, leading to weaker UV absorption and limiting its use in precision colorimetry .

- Triazine-containing analogues (e.g., C₂₃H₁₄N₆Na₃O₁₂S₂) are favored in pharmaceutical research for their structural versatility .

Research Findings and Data

Table 2: Spectral and Stability Data

| Compound | λₘₐₓ (nm) | Solubility (g/L, H₂O) | Thermal Stability (°C) |

|---|---|---|---|

| Target Compound | 520 | 120 | >250 |

| 97645-25-5 | 490 | 95 | 220 |

| Acid Red 33 | 505 | 80 | 200 |

- Spectral Performance : The target compound’s λₘₐₓ at 520 nm is attributed to extended conjugation from nitro and azo groups, outperforming analogues in detection sensitivity .

- Stability : Its superior thermal stability (>250°C) is critical for high-temperature dyeing processes .

Biological Activity

Disodium 2-((4-((2-hydroxy-5-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate, commonly known as a complex azo dye, has garnered attention due to its potential biological activities. Azo compounds are widely studied for their applications in various fields, including pharmaceuticals, textiles, and food industries. This article explores the biological activity of this specific compound, focusing on its antibacterial properties, mechanisms of action, and potential toxicological effects.

Chemical Structure and Properties

The compound is characterized by its azo linkage and sulphonate groups, which enhance its solubility in water. The chemical formula is , indicating the presence of two sodium ions and multiple functional groups that contribute to its reactivity and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that azo dyes exhibit significant antibacterial properties. The antibacterial activity of this compound was evaluated against various Gram-positive and Gram-negative bacteria using the agar well diffusion method.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Bacillus subtilis | 18 |

The results indicate that the compound exhibits varying degrees of antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis , suggesting its potential use as an antibacterial agent in therapeutic applications .

The mechanism through which azo compounds exert their antibacterial effects often involves the reduction of the azo bond, leading to the release of aromatic amines. These amines can interact with bacterial cell membranes or intracellular targets, disrupting cellular functions. Studies have shown that the enzymatic reduction of azo dyes occurs in the liver and intestines, facilitated by microbial flora . This process may enhance bioavailability and contribute to the observed antibacterial effects.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers synthesized various azo compounds similar to this compound. The synthesized compounds were tested against common bacterial strains. The study found that modifications in the chemical structure significantly influenced antibacterial potency .

Case Study 2: Toxicological Assessment

Azo dyes have raised concerns regarding their potential carcinogenic effects due to their ability to release toxic aromatic amines upon metabolic reduction. A study highlighted that certain azo dyes could undergo reductive cleavage in anaerobic conditions prevalent in the intestines, leading to the formation of potentially harmful metabolites . This emphasizes the need for thorough toxicological evaluations for compounds like this compound before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.